molecular formula C12H12N4O2S B13533605 1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile

1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile

Cat. No.: B13533605
M. Wt: 276.32 g/mol
InChI Key: ILQIBNYUWLLALJ-UHFFFAOYSA-N
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Description

1-(1,1-dioxo-1lambda6-thian-4-yl)-1H-1,2,3-benzotriazole-6-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzotriazole core, which is known for its stability and versatility in chemical reactions, and a thianyl group, which contributes to its distinctive properties.

Preparation Methods

The synthesis of 1-(1,1-dioxo-1lambda6-thian-4-yl)-1H-1,2,3-benzotriazole-6-carbonitrile typically involves multiple steps, starting with the preparation of the benzotriazole core and the thianyl group separately. These intermediates are then combined under specific reaction conditions to form the final compound. Common synthetic routes include:

    Benzotriazole Core Synthesis: This can be achieved through the cyclization of o-phenylenediamine with nitrous acid, followed by nitration and subsequent reduction.

    Thianyl Group Synthesis: The thianyl group can be synthesized via the oxidation of thiophene derivatives using oxidizing agents such as hydrogen peroxide or peracids.

    Final Coupling: The benzotriazole core and the thianyl group are coupled under conditions that promote the formation of the desired carbonitrile compound, often involving catalysts and specific solvents to optimize yield and purity.

Chemical Reactions Analysis

1-(1,1-dioxo-1lambda6-thian-4-yl)-1H-1,2,3-benzotriazole-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1,1-dioxo-1lambda6-thian-4-yl)-1H-1,2,3-benzotriazole-6-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s stability and reactivity make it useful in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 1-(1,1-dioxo-1lambda6-thian-4-yl)-1H-1,2,3-benzotriazole-6-carbonitrile exerts its effects involves interactions with specific molecular targets. The benzotriazole core can interact with metal ions, making it useful in catalysis and coordination chemistry. The thianyl group can undergo redox reactions, contributing to the compound’s reactivity. These interactions can modulate various biochemical pathways, depending on the specific application.

Comparison with Similar Compounds

1-(1,1-dioxo-1lambda6-thian-4-yl)-1H-1,2,3-benzotriazole-6-carbonitrile can be compared with other benzotriazole derivatives and thianyl-containing compounds:

    Benzotriazole Derivatives: Compounds like 1H-benzotriazole and 5-methyl-1H-benzotriazole share the benzotriazole core but differ in their substituents, leading to variations in reactivity and applications.

    Thianyl-Containing Compounds: Compounds such as thianthrene and thianthrene-5,10-dioxide have similar sulfur-containing rings but differ in their overall structure and chemical properties.

The uniqueness of 1-(1,1-dioxo-1lambda6-thian-4-yl)-1H-1,2,3-benzotriazole-6-carbonitrile lies in the combination of the benzotriazole core and the thianyl group, which imparts distinct chemical and physical properties, making it valuable for specific scientific and industrial applications.

Properties

Molecular Formula

C12H12N4O2S

Molecular Weight

276.32 g/mol

IUPAC Name

3-(1,1-dioxothian-4-yl)benzotriazole-5-carbonitrile

InChI

InChI=1S/C12H12N4O2S/c13-8-9-1-2-11-12(7-9)16(15-14-11)10-3-5-19(17,18)6-4-10/h1-2,7,10H,3-6H2

InChI Key

ILQIBNYUWLLALJ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCC1N2C3=C(C=CC(=C3)C#N)N=N2

Origin of Product

United States

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